molecular formula C8H6N2O3 B2845358 5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1378261-13-2

5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B2845358
CAS No.: 1378261-13-2
M. Wt: 178.147
InChI Key: ARPZAVQSNDQBBK-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic aromatic organic compound belonging to the class of imidazoles. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to the benzene ring fused to the imidazole ring. It is known for its potential biological and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

  • Modern Methods: Advances in synthetic chemistry have introduced methods such as the use of transition metal catalysts to improve yield and selectivity. For example, palladium-catalyzed reactions have been employed to synthesize this compound efficiently.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high purity and yield.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

  • Oxidation: Formation of 5-hydroxy-1H-benzo[d]imidazole-4-one.

  • Reduction: Formation of 5-hydroxy-1H-benzo[d]imidazole-4-ol.

  • Substitution: Formation of various halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties. Medicine: Research has explored its use in drug development, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Imidazole: A simpler imidazole without the benzene ring.

  • Indole: A compound with a similar structure but a different ring system.

  • Benzimidazole: A similar compound without the hydroxyl group.

Uniqueness: 5-Hydroxy-1H-benzo[d]imidazole-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which can lead to diverse chemical reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-hydroxy-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-5-2-1-4-7(10-3-9-4)6(5)8(12)13/h1-3,11H,(H,9,10)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPZAVQSNDQBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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